4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-29-19-5-3-2-4-15(19)12-13-24-20(27)11-10-18-14-30-22(25-18)26-21(28)16-6-8-17(23)9-7-16/h2-9,14H,10-13H2,1H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYSLIYRQMVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Benzamide Moiety: The benzamide group can be introduced by reacting the thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Amino Group: The amino group can be introduced by reacting the intermediate with 2-methoxyphenethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Impact on Solubility : The sulfamoyl group in 's compound 68 may improve aqueous solubility compared to the target compound’s amide linker.
- Thiazole Modifications: Pyrimidine () or morpholinomethyl () substitutions on thiazole alter electronic properties and binding affinity.
- Synthetic Yields : reports a 96% yield for a fluorophenyl-thiazole derivative, suggesting efficient synthetic routes for such scaffolds .
Spectral and Analytical Data Comparison
Table 2: Spectral Data for Selected Compounds
Key Observations :
- Amide vs. Sulfamoyl IR Signatures : highlights the absence of C=O stretches (1663–1682 cm⁻¹) in triazole-thiones, contrasting with amide-containing analogs like 4d .
- NMR Shifts : Pyridinyl and morpholine substituents () induce distinct upfield/downfield shifts compared to methoxyphenethyl groups in the target compound.
Biological Activity
4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of various signaling pathways. This article will explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 393.47 g/mol. Below is a summary of its properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2S |
| Molecular Weight | 393.47 g/mol |
| CAS Number | 1251592-87-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It functions as an inhibitor of galectin-1, a protein associated with tumor progression and metastasis. Inhibiting galectin-1 can disrupt tumor growth and enhance the immune response against cancer cells .
The compound's mechanism involves interaction with specific cellular pathways that regulate cell proliferation and apoptosis. It is believed to modulate the activity of peptidyl-prolyl cis/trans isomerase Pin1, which plays a crucial role in oncogenic signaling pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The IC50 values observed suggest potent activity, with some derivatives showing enhanced efficacy compared to others .
Study 1: Inhibition of Tumor Growth
A recent study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study highlighted the compound's potential as a therapeutic agent in oncology .
Study 2: Interaction with Galectin-1
Another investigation focused on the interaction between this compound and galectin-1. The findings suggested that the compound effectively binds to galectin-1, inhibiting its function and thereby reducing tumor cell adhesion and migration .
Synthesis
The synthesis of this compound involves several steps, including:
- Formation of Thiazole Derivative : The initial step involves the synthesis of the thiazole ring through cyclization reactions.
- Amide Bond Formation : The final product is obtained by coupling the thiazole derivative with the appropriate amine to form the amide bond.
- Purification : The synthesized compound is purified using chromatography techniques to ensure high purity for biological testing.
Q & A
Q. What are the critical steps and conditions for synthesizing 4-fluoro-N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide?
- Methodological Answer : Synthesis involves sequential coupling of the thiazole core with fluorobenzamide and methoxyphenethylamine derivatives. Key steps include:
-
Condensation : Reacting the thiazole intermediate with 4-fluorobenzoyl chloride in DMF at 60°C for 6 hours, monitored via TLC (Rf = 0.5 in ethyl acetate/hexane) .
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Amide Coupling : Using EDC/HOBt to conjugate the 3-oxopropyl moiety with 2-methoxyphenethylamine in dichloromethane (DCM) at room temperature, purified via flash chromatography (silica gel, 70% yield) .
-
Optimization : Adjusting pH (6.5–7.0) and reaction time (12–24 hrs) minimizes side products like unreacted amines or hydrolyzed intermediates .
Table 1: Representative Synthesis Conditions
Step Reagents/Conditions Solvent Temp. Yield Thiazole formation HATU, DIEA DMF 60°C 75% Amide coupling EDC/HOBt, DCM RT 70%
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
-
¹H/¹³C NMR : Confirm aromatic protons (δ 7.8–8.2 ppm for benzamide), thiazole C=S (δ 165–170 ppm), and methoxy groups (δ 3.8 ppm) .
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Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 438.12 (calculated) vs. observed 438.10 .
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HPLC Purity : >95% purity using a C18 column (acetonitrile/water gradient) .
Table 2: Key Characterization Data
Technique Critical Data ¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H, thiazole-H), δ 7.82 (d, 2H, Ar-H) HRMS m/z 438.10 [M+H]+
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition : Carbonic anhydrase IX (CA-IX) assay at pH 6.5 to mimic tumor microenvironments (IC₅₀ comparison to acetazolamide) .
- Cytotoxicity : MTT assay against HeLa or MCF-7 cells (72-hour exposure, IC₅₀ reported in µM) .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine log P (target <3 for bioavailability) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on isoform selectivity (e.g., CA-IX vs. CA-II)?
- Methodological Answer :
- Orthogonal Assays : Compare fluorescence polarization (binding affinity) with enzymatic activity assays (IC₅₀) to distinguish inhibition mechanisms .
- Mutagenesis Studies : Replace CA-IX-specific residues (e.g., Gln-67) in recombinant enzymes to test binding dependency .
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds with CA-IX’s hydrophobic pocket (absent in CA-II) .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the amide as a pivaloyloxymethyl ester to enhance oral absorption .
- Microsomal Stability Assay : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS (target t₁/₂ >60 mins) .
Q. How do computational methods predict target interactions?
- Methodological Answer :
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Molecular Docking : Use AutoDock Vina to model binding to CA-IX (PDB: 3IAI). Key interactions: Thiazole-S with Zn²+, fluorobenzamide with Asn-62 .
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MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex (RMSD <2 Å indicates stable binding) .
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QSAR Models : Correlate substituent electronegativity (e.g., -F, -OCH₃) with IC₅₀ values to guide analog design .
Table 3: Computational Predictions for CA-IX Binding
Parameter Value Docking Score (kcal/mol) -9.2 Hydrogen Bonds 3 (Asn-62, Gln-67, Thr-200) Hydrophobic Contacts Phe-131, Val-135
Q. What analytical techniques resolve batch-to-batch variability in biological activity?
- Methodological Answer :
- HPLC-UV Purity Check : Ensure impurities (e.g., de-fluorinated byproducts) are <0.5% .
- DSC/TGA : Monitor melting point (mp 198–200°C) and thermal decomposition to confirm crystallinity .
- Bioactivity Correlation : Use PCA (principal component analysis) to link NMR/LC-MS impurity profiles with IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
